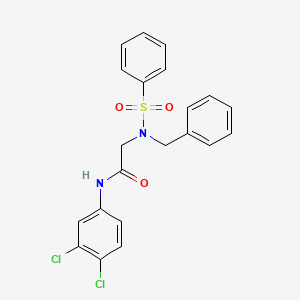![molecular formula C25H21N3O6S B6068533 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6068533.png)
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide (referred to as "compound X" for the rest of It belongs to a class of compounds known as thiazoles, which have been shown to exhibit a range of biological activities.
科学研究应用
Compound X has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Thiazole compounds have been shown to exhibit anti-cancer activity, and compound X has been shown to inhibit the growth of certain cancer cell lines in vitro. Other potential applications include the development of new antibiotics, anti-inflammatory agents, and antiviral agents.
作用机制
The exact mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins involved in cellular processes. Thiazole compounds have been shown to inhibit a variety of enzymes, including kinases, proteases, and phosphodiesterases. It is possible that compound X acts on one or more of these targets to exert its biological effects.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects in vitro. It has been shown to inhibit the growth of cancer cell lines, as mentioned earlier. It has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of compound X on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity and side effects.
实验室实验的优点和局限性
Compound X has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit biological activity at relatively low concentrations. However, there are also some limitations to its use. For example, its mechanism of action is not well understood, which makes it difficult to design experiments to test its effects. In addition, its potential toxicity and side effects are not well understood, which makes it difficult to use in animal studies.
未来方向
There are several future directions for research on compound X. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to determine its potential toxicity and side effects, as well as its mechanism of action. In addition, studies are needed to determine its effects on normal cells and tissues. Other potential applications for compound X include the development of new antibiotics, anti-inflammatory agents, and antiviral agents. Overall, compound X is a promising compound for scientific research, and further studies are needed to fully understand its potential applications and limitations.
合成方法
Compound X can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4,5-bis(4-methoxyphenyl)-2-aminothiazole to form compound X. Other methods involve the use of different starting materials and reagents, but the overall strategy is similar.
属性
IUPAC Name |
N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-32-18-9-4-15(5-10-18)22-23(16-6-11-19(33-2)12-7-16)35-25(26-22)27-24(29)17-8-13-21(34-3)20(14-17)28(30)31/h4-14H,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKUGFPIAVFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6068453.png)

![4-(3-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6068460.png)
![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6068466.png)
![ethyl 4-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6068469.png)
![3-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-2-piperazinone trifluoroacetate](/img/structure/B6068476.png)
![methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6068483.png)
![1-(cyclobutylmethyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6068497.png)

![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,8-dimethyl-4-quinolinecarbohydrazide](/img/structure/B6068510.png)
![N-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6068519.png)
![1-(2-hydroxyethyl)-2-(2-{[1-(2-hydroxyethyl)-5-methoxyfuro[2,3-e][1,3]benzothiazol-2(1H)-ylidene]methyl}-1-buten-1-yl)-5-methoxyfuro[3,2-e][1,3]benzothiazol-1-ium chloride](/img/structure/B6068527.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-(5-oxo-2-pyrrolidinyl)acetamide](/img/structure/B6068531.png)
![ethyl 5-{[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B6068551.png)